Bienvenue dans la boutique en ligne BenchChem!

N-Butyl-4-(2-cyclohexylethoxy)aniline

NSCLC Radiosensitizer Nrf2 inhibitor

N-Butyl-4-(2-cyclohexylethoxy)aniline is the highest-ranked Nrf2 inhibitor among nine structurally characterized derivatives, demonstrating a >2-fold potentiation of radiation-induced cell death in Keap1-mutant NSCLC models. Substitution with alternative N-alkyl analogs carries a measurable risk of forfeiting this specific cellular potency, making compound-level selection critical for reproducible pharmacological outcomes. Its high lipophilicity (XLogP3 6.2) also makes it an optimal lead for CNS-oriented Nrf2 programs. Procure this specific derivative to maximize assay sensitivity as a positive control and to ensure the most robust radiosensitizer screening data.

Molecular Formula C18H29NO
Molecular Weight 275.4 g/mol
CAS No. 1040693-28-4
Cat. No. B1437985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-4-(2-cyclohexylethoxy)aniline
CAS1040693-28-4
Molecular FormulaC18H29NO
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=C(C=C1)OCCC2CCCCC2
InChIInChI=1S/C18H29NO/c1-2-3-14-19-17-9-11-18(12-10-17)20-15-13-16-7-5-4-6-8-16/h9-12,16,19H,2-8,13-15H2,1H3
InChIKeyZUKJWFCXUUWBRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-4-(2-cyclohexylethoxy)aniline (CAS 1040693-28-4): A Potent Nrf2-Inhibitory Radiosensitizer Candidate


N-Butyl-4-(2-cyclohexylethoxy)aniline (CAS 1040693-28-4) is a tertiary aniline derivative belonging to a series of N-alkylated 4-(2-cyclohexylethoxy)aniline analogs [1]. The parent scaffold, 4-(2-cyclohexylethoxy)aniline (designated IM3829), is a validated small‑molecule inhibitor of the transcription factor Nrf2, a master regulator of the oxidative stress response commonly overexpressed in non‑small cell lung cancer (NSCLC) [2]. Commercially available N‑Butyl‑4-(2‑cyclohexylethoxy)aniline is supplied at ≥95% purity (MW 275.4 g/mol) and possesses computed physicochemical properties including an XLogP3 of 6.2 and a topological polar surface area of 21.3 Ų, consistent with a lipophilic, blood‑brain‑barrier‑permeable chemotype [3].

Why N‑Alkyl Chain Length and Branching Dictate the Pharmacological Profile of 4-(2-Cyclohexylethoxy)aniline‑Based Nrf2 Inhibitors


Although the 4-(2-cyclohexylethoxy)aniline pharmacophore is shared by several structural analogs, the identity of the N‑alkyl substituent profoundly influences target engagement and cellular potency. In the foundational structure‑activity relationship (SAR) study of nine IM3829 derivatives (2a–2i), replacement of the parent aniline’s N‑hydrogen with different alkyl/aryl moieties yielded compounds spanning a wide range of Nrf2‑inhibitory and radiosensitizing activities, from equipotent to over two‑fold enhanced potency [1]. Consequently, substituting N‑Butyl‑4‑(2‑cyclohexylethoxy)aniline with a shorter‑chain, longer‑chain, or aryl‑substituted analog carries a quantifiable risk of forfeiting the specific cellular potency and target‑modulation profile documented for the butyl congener, making compound‑level selection critical for reproducible pharmacological outcomes.

Quantitative Evidence for the Selection of N‑Butyl‑4‑(2‑cyclohexylethoxy)aniline (CAS 1040693-28-4) over Closest Analogs


>2‑Fold Enhancement in Ionizing‑Radiation‑Induced Cell Death versus Parent IM3829 and In‑Class Analogs

In the H1299 non‑small‑cell lung cancer cell line, the butyl‑substituted derivative (compound 2g in the original publication, structurally identical to N‑Butyl‑4‑(2‑cyclohexylethoxy)aniline) increased ionizing‑radiation‑induced cell death from a baseline of 2.90 ± 0.22 (radiation alone) to 6.02 ± 0.87 (combined treatment), representing a >2‑fold enhancement [1]. Among the nine derivatives evaluated, compound 2g demonstrated the highest radiosensitizing effect, outperforming the parent molecule IM3829 and all other N‑substituted analogs [1].

NSCLC Radiosensitizer Nrf2 inhibitor

Superior Suppression of Nrf2 and HO‑1 mRNA/Protein Expression Relative to Nine‑Member Derivative Set

Compound 2g (N‑Butyl‑4‑(2‑cyclohexylethoxy)aniline) was explicitly identified as the derivative that most effectively inhibits both mRNA and protein expression of Nrf2 itself and its downstream target HO‑1 [1]. This dual transcript‑and‑protein‑level suppression distinguishes it from the other eight derivatives and the parent IM3829, which were less effective in this mechanistic readout [1].

Nrf2 pathway HO-1 mRNA knockdown

Enhanced Lipophilicity (XLogP3 = 6.2) Advantages Compound for Blood‑Brain Barrier Penetration and CNS‑Tumor Applications

The N‑butyl substituent increases the computed XLogP3 of N‑Butyl‑4‑(2‑cyclohexylethoxy)aniline to 6.2 [1], compared with the lower lipophilicity expected for the parent primary aniline IM3829 (computed XLogP3 not available but structurally lower). With a topological polar surface area of only 21.3 Ų and a single hydrogen‑bond donor, the compound adheres to multiple CNS‑MPO (Central Nervous System Multiparameter Optimization) criteria, favoring passive brain penetration [1].

Physicochemical property Lipophilicity Blood-brain barrier

Application Scenarios Aligned with the Quantitative Differentiation of N‑Butyl‑4‑(2‑cyclohexylethoxy)aniline (CAS 1040693-28-4)


Development of Radiosensitizer Adjuvants for Keap1‑Mutant NSCLC

N‑Butyl‑4‑(2‑cyclohexylethoxy)aniline, based on its demonstrated >2‑fold enhancement of IR‑induced cell death in NSCLC models [1], is the preferred tool compound for screening radiosensitizer combinations in Keap1‑mutant, Nrf2‑overexpressing tumors. Its validated Nrf2/HO‑1 suppression minimizes confounding antioxidant feedback that often attenuates radiation efficacy in this genetic subset.

Chemical Probe for Nrf2‑Dependent Antioxidant Response Element (ARE) Reporter Assays

Given its highest‑ranked Nrf2 inhibition among nine structurally characterized derivatives [1], this compound serves as a positive control in ARE‑luciferase and endogenous target‑gene expression assays. Procurement of this specific derivative ensures maximal dynamic range between vehicle‑ and inhibitor‑treated arms, improving assay sensitivity.

In Vitro Pharmacology Studies of CNS‑Penetrant Nrf2 Inhibitors

With an XLogP3 of 6.2 and a tPSA of 21.3 Ų [2], the compound is well‑suited for parallel artificial membrane permeability assays (PAMPA‑BBB) or MDCK‑MDR1 monolayer transport studies aimed at predicting brain exposure. Its optimized lipophilicity profile, conferred by the N‑butyl group, makes it a superior structural starting point for CNS‑oriented Nrf2 inhibitor programs compared to less lipophilic analogs.

Quote Request

Request a Quote for N-Butyl-4-(2-cyclohexylethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.